8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine class, characterized by a fused imidazole-purine core. Key structural features include:
- 8-position: A 2,5-dimethoxyphenyl group, which may enhance solubility and modulate receptor interactions through methoxy substituents.
- 1-position: A methyl group, likely improving metabolic stability.
- 7-position: A phenyl ring, common in kinase inhibitors for π-π stacking interactions .
While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related derivatives exhibit kinase inhibition, phosphodiesterase (PDE) inhibition, and receptor binding (e.g., serotonin 5-HT and dopamine D2 receptors) .
Properties
CAS No. |
886901-48-0 |
|---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.532 |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O5/c1-5-36-14-13-29-24(32)22-23(28(2)26(29)33)27-25-30(22)16-20(17-9-7-6-8-10-17)31(25)19-15-18(34-3)11-12-21(19)35-4/h6-12,15-16H,5,13-14H2,1-4H3 |
InChI Key |
XOPXZTSOROVTET-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the class of imidazopurines. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Molecular Weight : 384.43 g/mol
- IUPAC Name : 8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its pharmacological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of imidazopurine derivatives similar to this compound. For instance, compounds with similar structural motifs have shown promising activity against Staphylococcus aureus and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) for certain derivatives has been reported as low as 0.25 µg/mL against MRSA strains .
Anti-inflammatory Properties
Research indicates that imidazopurine derivatives exhibit significant anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the expression of inflammatory markers such as COX-2 and iNOS in RAW264.7 macrophage cells . This suggests a potential application in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazo[2,1-f]purine core interacts with specific receptors or enzymes involved in cellular signaling pathways. This interaction can lead to modulation of inflammatory responses and antimicrobial activity.
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Study on Anti-MRSA Activity :
- Investigation of Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. The presence of electron-donating groups such as methoxy and ethoxy has been linked to increased biological activity. Modifications at specific positions on the purine ring can enhance or diminish the desired effects.
| Substituent Position | Effect on Activity |
|---|---|
| 2-position (methoxy) | Increased anti-inflammatory activity |
| 5-position (halogen) | Enhanced antimicrobial potency |
| 7-position (phenyl) | Stabilizes binding interactions |
Comparison with Similar Compounds
Key Observations :
- 8-Substituent Diversity: The 2,5-dimethoxyphenyl group in the target compound is distinct from bulky alkyl (e.g., butyl in Compound 46) or heterocyclic (e.g., dihydroisoquinolinylbutyl in Compound 5) substituents. Methoxy groups may enhance solubility compared to fluorophenyl () or cyanophenyl (Compound 70) .
- 3-Substituent Effects : The 2-ethoxyethyl group in the target compound differs from tertiary amines (e.g., piperidinylethyl in ) or shorter chains (e.g., 2-methoxyethyl in ). Ethoxy groups may balance lipophilicity and metabolic stability .
- Synthetic Yields : Yields for imidazo[2,1-f]purines vary widely (15–67%), influenced by substituent steric/electronic effects. The target compound’s synthesis would likely require optimized cyclization conditions, as seen in (H₂SO₄ reflux) and (AlCl₃/BF₃ catalysis) .
Receptor and Enzyme Interactions
- Kinase Inhibition: Compounds with aromatic 7-substituents (e.g., phenyl, p-cyanophenyl) show kinase inhibition, suggesting the target’s 7-phenyl group may contribute to similar activity .
- PDE Inhibition: Compound 5 () demonstrates that bulky 8-substituents (e.g., dihydroisoquinolinylbutyl) enhance PDE4B1/PDE10A inhibition. The target’s 2,5-dimethoxyphenyl may offer moderate PDE affinity but with improved solubility .
- Receptor Binding : Methoxy groups (as in the target and Compound 70) are associated with serotonin 5-HT receptor modulation, while trifluoromethyl groups (Compound 46) may enhance dopamine D2 selectivity .
Physicochemical Properties
- Metabolic Stability : Methyl at the 1-position (common across analogs) may reduce oxidative metabolism, as seen in related purine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
